molecular formula C17H18N2O B1457521 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile CAS No. 1018574-80-5

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile

Cat. No.: B1457521
CAS No.: 1018574-80-5
M. Wt: 266.34 g/mol
InChI Key: PDZHAPUPTPALFO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride is a nitrile-containing organic compound supplied for laboratory research purposes. With a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol, this compound features a 4-methoxyphenyl group and a phenethylamino group attached to an acetonitrile backbone, presented as a hydrochloride salt to improve stability and solubility . As a specialized small molecule, it serves as a valuable building block or intermediate in organic synthesis and biomedical research, particularly in the development of novel pharmacologically active compounds . Its structure suggests potential use in creating more complex molecules for screening and experimental purposes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications of any kind. Researchers can source this compound from suppliers like Toronto Research Chemicals, which specializes in complex organic molecules for the biomedical field . For detailed product specifications, including spectroscopic data and purity information, please contact the supplier directly.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(2-phenylethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-16-9-7-15(8-10-16)17(13-18)19-12-11-14-5-3-2-4-6-14/h2-10,17,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHAPUPTPALFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nucleophilic Substitution Route

  • Step 1: Preparation of 4-(p-methoxyphenyl)-2-chlorobutane

    Starting from a phenolic precursor such as 4-(p-hydroxyphenyl)-butan-2-ol, treatment with aqueous mineral acids (e.g., hydrochloric acid, hydrobromic acid, or hydroiodic acid) at 25–100°C for 2–10 hours yields the corresponding alkyl halide derivative (chloride, bromide, or iodide).

  • Step 2: Methylation

    The alkyl halide is then methylated using methylating agents like methyl iodide or dimethyl sulfate to form the corresponding methyl ether derivative.

  • Step 3: Azide Substitution

    The methyl ether undergoes nucleophilic substitution with azide sources such as sodium azide or trimethylsilyl azide to produce the azido derivative.

  • Step 4: Catalytic Hydrogenation

    Finally, catalytic hydrogenation of the azido compound in a lower aliphatic alcohol (methanol or ethanol) using catalysts like palladium on charcoal or platinum oxide yields the target amine compound, which can be further functionalized to the desired acetonitrile derivative.

Direct Aminoacetonitrile Formation via Nucleophilic Addition

An alternative approach involves the direct nucleophilic addition of phenethylamine to a 4-methoxyphenyl-substituted acetonitrile intermediate or its halogenated precursor. This method is less documented but aligns with common synthetic practices for related aminoacetonitrile compounds.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Halogenation Aqueous mineral acid (HCl, HBr, HI), 25–100°C, 2–10 h 4-(p-methoxyphenyl)-2-chlorobutane Not specified Alkyl halide formation
2 Methylation Methyl iodide or dimethyl sulfate Methyl ether derivative Not specified Methylation of phenolic OH
3 Azide substitution Sodium azide or trimethylsilyl azide Azido derivative Not specified Nucleophilic substitution
4 Catalytic hydrogenation Pd/C or PtO2 catalyst, methanol or ethanol, H2, 6 h, 55 psi Amino derivative 20.8% (example yield) Hydrogenation to amine

Note: The yield of 20.8% is reported for a related amine compound crystallized from acetone-hexane mixture.

Analytical and Characterization Data

  • NMR Spectroscopy : Proton NMR data for related compounds show characteristic aromatic and methoxy signals, confirming substitution patterns.
  • Mass Spectrometry : Molecular ion peaks (M/Z) consistent with the expected molecular formula (e.g., M/Z 179 for related amine) confirm compound identity.
  • IR Spectroscopy : Functional group analysis shows nitrile stretching vibrations and aromatic ether bands.

Research Findings and Method Optimization

  • The halogenation step is crucial and sensitive to temperature and acid concentration to avoid side reactions.
  • Methylation agents must be carefully chosen to avoid overalkylation or degradation.
  • Azide substitution requires controlled conditions to prevent decomposition and ensure high substitution efficiency.
  • Catalytic hydrogenation conditions (catalyst type, pressure, solvent) significantly affect yield and purity.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Halogenation → Methylation → Azide → Hydrogenation HCl/HBr/Hydroiodic acid, methyl iodide, sodium azide, Pd/C Well-established, versatile Multi-step, moderate overall yield ~20–30
Direct nucleophilic addition Phenethylamine, halogenated acetonitrile Fewer steps, potentially higher atom economy Less documented, may require optimization Not well reported

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 2-(4-Methoxyphenyl)-2-(phenethylamino)ethylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Development

The primary applications of 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile lie within pharmaceutical development:

  • Psychoactive Substance Research : The compound's structural similarities to known psychoactive agents suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine transporters. Preliminary studies indicate potential for modulating these systems, offering therapeutic benefits for mood disorders.
  • Synthesis of Derivatives : This compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties. For instance, modifications to the methoxy or phenethylamino groups can lead to compounds with improved efficacy or reduced side effects.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound can inhibit bacterial growth, suggesting its potential as an antimicrobial agent. Further investigations are needed to determine its spectrum of activity against various pathogens.
  • Antiviral Properties : Some studies have explored the compound's ability to inhibit viral replication in vitro. These findings indicate a promising avenue for developing antiviral therapies.
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against certain cancer cell lines, indicating its potential role in cancer therapy. Research is ongoing to elucidate the mechanisms underlying these effects.

Case Studies and Research Findings

  • Antiviral Activity Case Study : A study investigating the antiviral properties of this compound revealed significant inhibition of viral replication in cultured cells. This suggests its potential as a therapeutic agent against viral infections, warranting further research into its mechanisms of action.
  • Antimicrobial Properties Case Study : Another study focused on the antimicrobial activity showed dose-dependent inhibition of bacterial growth across several strains. This highlights the compound's promise as a candidate for developing new antimicrobial therapies.

Future Research Directions

Ongoing research aims to further explore the biological mechanisms underlying the activity of this compound. Key areas include:

  • Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure influence biological activity will provide insights into optimizing therapeutic efficacy.
  • In Vivo Studies : Conducting animal studies to assess the safety and efficacy profiles will be crucial for determining clinical applicability.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion characteristics will inform potential clinical applications and guide dosage formulations.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Diethylamino Analogues

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile (CAS: 1440535-29-4) replaces the phenethylamino group with a diethylamino substituent. The compound is listed with suppliers under multiple synonyms, indicating its utility in medicinal chemistry .

Piperazinyl Analogues

2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile (CAS: 55829-49-7) introduces a piperazine ring, which is commonly associated with improved solubility and CNS activity. Its molecular weight (231.3 g/mol) is lower than the target compound, suggesting divergent pharmacokinetic profiles .

Aromatic Ring Modifications

Chlorophenyl Derivatives

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile features a chloro substituent instead of methoxy. The electron-withdrawing chlorine atom may enhance electrophilicity, affecting reactivity in downstream synthetic applications. A related compound, 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, demonstrates the impact of halogenation on antifungal activity .

Nitro- and Hydrazine-Functionalized Analogues

Pyridazine derivatives such as 2-(4-Methoxyphenyl)-2-{6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-yl}acetonitrile (Compound 32) exhibit antifungal and antibacterial properties. These compounds achieve yields of 40–62%, with melting points ranging from 206°C to 275°C, indicating higher thermal stability compared to the target compound .

Functional Group Additions

Sulfur-Containing Derivatives

Acetonitrile, 2-[[4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl]thio] (CAS: 56605-22-2) incorporates a thioether linkage, which may modulate redox activity or metal coordination. Its molecular formula (C₁₄H₁₄N₄OS) reflects increased complexity compared to the target compound .

Hydroxycyclohexyl Derivatives

1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (CAS: 93413-76-4) adds a hydroxylated cyclohexyl group, enhancing hydrogen-bonding capacity. This structural change could improve solubility but may reduce blood-brain barrier penetration .

Comparative Data Table

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Biological Activity Key Reference
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Phenethylamino, 4-methoxy 99.8 N/A Pharmaceutical candidate
2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile Diethylamino N/A N/A Research chemical
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Piperazinyl N/A N/A Life science applications
Compound 32 (Pyridazine derivative) 4-Nitrobenzylidene hydrazine 40 273–275 Antifungal/antibacterial
Compound 34 (Pyridazine derivative) 5-Nitrothiophene hydrazine 62 206–208 Antifungal/antibacterial

Key Research Findings

  • Synthetic Efficiency: The target compound is synthesized with exceptional yield (99.8%) using continuous flow microreactor technology, surpassing traditional methods for analogues (e.g., 77% for (Z)-2-(4-methoxyphenyl)-2-(2-oxoindolin-3-ylidene)acetonitrile) .
  • Biological Activity : Pyridazine derivatives with nitro or thiophene substituents exhibit potent antifungal activity, suggesting that electron-deficient aromatic systems enhance bioactivity .
  • Structural Insights: Piperazinyl and diethylamino variants demonstrate how amino group modifications alter physicochemical properties, guiding drug design for target selectivity .

Biological Activity

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N2O, and it features a methoxy-substituted phenyl group attached to a phenethylamino moiety. This structural arrangement is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. Key findings include:

  • Serotonergic Activity : The compound has been studied for its agonistic effects on serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects. It is suggested that modifications to the methoxy group can significantly influence receptor affinity and selectivity .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in leukemia and breast cancer models, with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key SAR findings:

Structural ModificationEffect on ActivityReference
Removal of MethoxyDecreased agonistic activity at 5-HT_2A
Substitution at Para PositionEnhanced receptor binding affinity
Ethyl vs. Methyl GroupsVariations in cytotoxicity against cancer cells

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : The compound acts primarily as an agonist at serotonin receptors, particularly influencing neurotransmitter release and neuronal excitability. This interaction suggests potential implications for mood disorders and psychotropic effects .
  • Cytotoxic Mechanisms : In cancer cells, the compound appears to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and programmed cell death. Flow cytometry assays have demonstrated its ability to trigger apoptosis in sensitive cancer cell lines .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Neuropharmacological Study : A study involving animal models demonstrated that administration of the compound resulted in significant alterations in behavior consistent with serotonergic modulation, suggesting potential therapeutic uses in mood disorders .
  • Cancer Research : In vitro studies on leukemia cell lines showed that the compound significantly reduced cell viability at sub-micromolar concentrations, indicating its potential as a lead compound for further anticancer drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., malononitrile derivatives) are synthesized via Knoevenagel condensation between a ketone and malononitrile under basic conditions . For this compound, coupling 4-methoxyphenylacetonitrile with phenethylamine derivatives in the presence of a dehydrating agent (e.g., DCC) may be effective. Reaction optimization should include temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH3), phenethylamino (δ ~2.8–3.5 ppm for CH2-NH), and acetonitrile (δ ~120–125 ppm for CN) groups .
  • IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related acetonitrile derivatives .

Q. What safety precautions are necessary when handling this compound, given its structural components?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as nitriles and amines can cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis or solvent evaporation .
  • Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields during the synthesis of derivatives?

  • Methodological Answer :

  • Purity Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials or byproducts) that may skew yield calculations .
  • Reaction Monitoring : Employ in-situ FTIR or TLC to track intermediate formation and optimize reaction times .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of aromatic intermediates and reduce side reactions .

Q. What strategies are effective for determining the stereochemical configuration of related acetonitrile derivatives?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and compare retention times with standards .
  • X-ray Crystallography : Resolve absolute configuration, as done for 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-malononitrile .
  • Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .

Q. How can computational modeling be integrated with experimental data to resolve ambiguities in the compound's electronic properties?

  • Methodological Answer :

  • DFT Calculations : Model HOMO/LUMO energies and electrostatic potential surfaces to predict reactivity sites (e.g., nucleophilic attack at the nitrile group) .
  • Spectroscopic Validation : Compare computed IR/NMR spectra (using Gaussian or ORCA) with experimental data to validate electronic structure .
  • Mechanistic Studies : Simulate reaction pathways (e.g., transition state analysis) to explain regioselectivity in derivative synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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